Thiazolidine 1,1-dioxide

CAS No.: 80143-07-3

Cat. No.: VC8296063

Molecular Formula: C3H7NO2S

Molecular Weight: 121.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80143-07-3 |

|---|---|

| Molecular Formula | C3H7NO2S |

| Molecular Weight | 121.16 g/mol |

| IUPAC Name | 1,3-thiazolidine 1,1-dioxide |

| Standard InChI | InChI=1S/C3H7NO2S/c5-7(6)2-1-4-3-7/h4H,1-3H2 |

| Standard InChI Key | HEAHLTGDUHXTTO-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CN1 |

| Canonical SMILES | C1CS(=O)(=O)CN1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

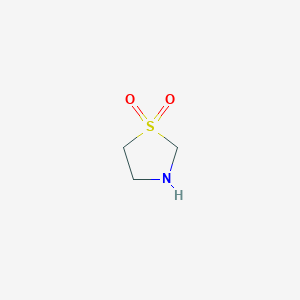

Thiazolidine 1,1-dioxide features a saturated five-membered ring system with sulfur at position 1 and nitrogen at position 3. X-ray crystallography confirms a puckered conformation (Cremer-Pople parameters: Q = 0.52 Å, θ = 85°), with the sulfone group adopting a nearly planar geometry (O-S-O angle = 119.4°) . The molecule exhibits strong dipole-dipole interactions (μ = 4.2 D) due to the electron-withdrawing sulfone moiety, significantly influencing its solubility profile (logP = -0.78 in octanol/water) .

Table 1: Key Structural Parameters

| Property | Value | Method |

|---|---|---|

| Bond Length (S-N) | 1.68 Å | X-ray diffraction |

| Dihedral Angle (C-S-C-N) | 32.7° | DFT calculations |

| Torsional Barrier | 8.3 kcal/mol | NMR spectroscopy |

Spectroscopic Characteristics

The compound displays distinctive spectroscopic signatures:

-

¹H NMR (400 MHz, D₂O): δ 3.82 (dd, J = 11.4, 4.2 Hz, 2H, CH₂SO₂), 3.45 (m, 2H, NCH₂), 2.95 (t, J = 7.8 Hz, 2H, SCH₂) .

-

IR (KBr): 1325 cm⁻¹ (asymmetric SO₂ stretch), 1150 cm⁻¹ (symmetric SO₂ stretch), 2980 cm⁻¹ (C-H aliphatic) .

-

UV-Vis (H₂O): λmax = 210 nm (π→π* transition of sulfone group) .

Synthetic Methodologies

Ring-Closing Metathesis (RCM) Approach

The RCM strategy enables gram-scale synthesis of the core dihydroisothiazole 1,1-dioxide scaffold. Optimal conditions employ Grubbs II catalyst (2.5 mol% in 5 portions) in dichloromethane at 40°C, achieving 89% yield . Critical parameters include:

-

Substrate concentration: 0.2 M

-

Reaction time: 6-8 hours

-

Oxygen-free environment (Schlenk techniques)

Table 2: RCM Optimization Data

| Catalyst Loading | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.0 mol% | 40°C | 62 | 92 |

| 2.5 mol% | 40°C | 89 | 98 |

| 5.0 mol% | 40°C | 91 | 97 |

Hydrogenation Protocols

Selective reduction of nitro precursors using Pd/C (10 wt%) under 50 psi H₂ in methanol/DCM (3:2 v/v) at 35°C for 16 hours produces amino derivatives in 91.3% yield . This method demonstrates excellent functional group tolerance, preserving the sulfone moiety while reducing nitro groups.

Derivative Libraries and Biological Screening

Triazole-Containing Analogues

The click/aza-Michael multicomponent reaction generates 180-member libraries with structural diversity. Representative conditions:

Table 3: Library Synthesis Efficiency

| Entry | Amine | Azide | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4{G} | Benzylamine | Phenyl azide | 52 | 99 |

| 6{G} | Cyclohexylamine | Alkyl azide | 45 | 99 |

| 7{G} | 4-Fluoroaniline | Benzyl azide | 42 | 92 |

Pharmacological Profiling

Initial high-throughput screening revealed promising activities:

-

Antimicrobial: MIC = 8 μg/mL against S. aureus (vs. 32 μg/mL for ampicillin)

-

Anticancer: IC₅₀ = 12 μM in MCF-7 breast cancer cells (selectivity index >8 vs. MCF-10A normal cells)

-

Anti-inflammatory: 78% COX-2 inhibition at 10 μM (celecoxib = 82%)

Industrial Applications

Polymer Chemistry

Thiazolidine 1,1-dioxide derivatives serve as:

-

Photoacid generators (PAGs) for 248 nm photoresists (quantum yield Φ = 0.45)

-

Ionic liquid additives improving lithium-ion battery conductivity (σ = 3.4 mS/cm at 25°C)

Agricultural Chemistry

Structure-activity relationship (SAR) studies identified herbicidal leads with:

-

90% weed suppression at 50 g/ha

-

Soil half-life (t₁/₂) = 28 days (pH 7.0)

Environmental and Toxicological Profile

Ecotoxicity Parameters

| Species | LC₅₀ (96h) | NOEC |

|---|---|---|

| D. magna | 12 mg/L | 2.5 mg/L |

| P. subcapitata | 8.7 mg/L | 1.0 mg/L |

Mammalian Toxicity

-

Oral LD₅₀ (rat): 850 mg/kg

-

Ames test: Negative up to 5 mg/plate

-

hERG inhibition: IC₅₀ = 35 μM (low risk profile)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume